Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCYFKSBFREPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044597 | |

| Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

162881-26-7 | |

| Record name | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162881-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis-trimethylbenzoyl phenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162881267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOV61FMS35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Type I Photoinitiator

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Irgacure 819 or BAPO, is a highly efficient and versatile Type I photoinitiator used to initiate radical polymerization upon exposure to UV and visible light.[1][2] Its exceptional performance, particularly in pigmented systems and for curing thick sections, has made it a critical component in a wide array of applications, including dental resins, 3D printing, and the fabrication of biocompatible materials.[1][3] This technical guide provides a detailed examination of its core properties, experimental protocols for its characterization, and its mechanism of action.

Core Chemical and Physical Properties

This compound is a yellow powder with the chemical formula C₂₆H₂₇O₃P.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Irgacure 819, BAPO, Photoinitiator 819 |

| CAS Number | 162881-26-7 |

| Molecular Formula | C₂₆H₂₇O₃P |

| Molecular Weight | 418.46 g/mol |

| Appearance | Yellow powder |

| Melting Point | 131-135 °C |

| Assay | ≥97% |

Solubility and Spectral Properties

The solubility of a photoinitiator is a critical parameter for its incorporation into various formulations. This compound exhibits good solubility in a range of common organic solvents. Its spectral properties, particularly its UV-Vis absorption, dictate the wavelengths of light required to initiate photopolymerization.

Table 2: Solubility of this compound at 20°C

| Solvent | Solubility ( g/100 g solution) |

| Acetone | 14 |

| Toluene | 22 |

| Hexanedioldiacrylate (HDDA) | 9 |

| Butylacetate | 6 |

| Methanol | 3 |

| Oligomeric acrylate | 3 |

Source:[2]

Table 3: Spectral and Photochemical Properties

| Property | Value |

| UV-Vis Absorption Maxima (in Methanol) | ~295 nm and ~370 nm |

| Effective Absorption Range | 350 - 420 nm |

| Molar Extinction Coefficient at 385 nm | 740 L mol⁻¹ cm⁻¹ |

| Quantum Yield of Radical Formation (Φ) | 0.6 |

Thermal Stability

Thermogravimetric analysis (TGA) provides insight into the thermal stability of a compound. For a photoinitiator, high thermal stability is desirable for storage and for applications that may involve elevated temperatures. The thermal stability of this compound is considered to be good, enhancing the thermal stability of the resulting blended films.[6]

Table 4: Thermogravimetric Analysis (TGA) Data

| Temperature for Weight Loss | Value (°C) |

| 5% Weight Loss (Td5) | 301 |

| 10% Weight Loss | ~320 |

| 15% Weight Loss | ~340 |

Source: Adapted from graphical data in[4][6]

Mechanism of Action: Photo-cleavage and Radical Generation

This compound is a Type I photoinitiator, meaning it undergoes α-cleavage upon absorption of light to generate free radicals.[1] This process is highly efficient, with a quantum yield of 0.6.[5] The photo-cleavage of one molecule can ultimately generate up to four initiating radicals, contributing to its high reactivity.[1]

Upon UV/Vis light absorption, the molecule is excited to a triplet state, followed by the homolytic cleavage of a phosphorus-carbon bond. This initial cleavage yields a benzoyl radical and a phosphinoyl radical. The phosphinoyl radical can undergo a subsequent cleavage to generate another benzoyl radical and a phenylphosphinoyl radical. All of these resulting radicals are capable of initiating polymerization.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of photoinitiators. The following sections outline methodologies for key analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

This protocol describes the determination of the UV-Vis absorption spectrum of this compound.

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).

-

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., methanol, acetonitrile, or toluene)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of the photoinitiator (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the selected wavelength range.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.

-

To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance at λmax versus the molar concentration of the solutions.

-

The slope of the resulting linear plot, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (where b is the path length of the cuvette, typically 1 cm).

-

-

Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of this compound.

-

Objective: To determine the decomposition temperature and thermal stability profile.

-

Materials:

-

This compound

-

TGA instrument with a sensitive microbalance and furnace

-

TGA sample pans (e.g., alumina or platinum)

-

Inert gas (e.g., nitrogen)

-

-

Procedure:

-

Instrument Setup and Calibration:

-

Ensure the TGA instrument is properly calibrated for temperature and mass.

-

Set the purge gas (nitrogen) flow rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the photoinitiator (typically 5-10 mg) into a TGA sample pan.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Program the temperature profile. A typical method involves heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA software will generate a thermogram, which is a plot of mass change versus temperature.

-

Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for obtaining ¹H, ¹³C, and ³¹P NMR spectra.

-

Objective: To confirm the chemical structure and purity of the compound.

-

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

-

-

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the photoinitiator (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

-

Acquire the ³¹P NMR spectrum. This is a sensitive nucleus, and a spectrum can often be obtained with a relatively small number of scans.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns in all spectra to assign the signals to the corresponding atoms in the molecular structure.

-

-

Experimental and Characterization Workflow

A systematic workflow is crucial for the comprehensive characterization of a photoinitiator like this compound. The following diagram illustrates a typical workflow from initial synthesis or procurement to final application testing.

Applications in Research and Drug Development

The unique properties of this compound make it highly valuable in several areas relevant to researchers and drug development professionals:

-

Dental Composites: Its ability to cure through pigmented and thick sections makes it an ideal photoinitiator for dental resins, where aesthetic appearance and deep curing are essential.[1][3]

-

3D Printing of Biomaterials: In stereolithography and other 3D printing technologies, it is used to fabricate complex, biocompatible scaffolds for tissue engineering and regenerative medicine.

-

Drug Delivery Systems: Photopolymerized hydrogels initiated by this compound can be used for the encapsulation and controlled release of therapeutic agents.

-

Medical Devices and Coatings: It is employed in the UV curing of coatings for medical devices, providing durable and biocompatible surfaces.

Safety Considerations

According to its Safety Data Sheet (SDS), this compound may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life. It is important to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, always refer to the latest SDS provided by the supplier.

This technical guide provides a foundational understanding of the basic properties of this compound. For specific applications, further optimization of formulations and processing conditions is recommended.

References

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. xtgchem.cn [xtgchem.cn]

- 3. 苯基双(2,4,6-三甲基苯甲酰)氧化膦 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Molecular Structure of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a widely utilized Type I photoinitiator commercially known as Irgacure 819. A detailed analysis of its three-dimensional arrangement, including precise bond lengths and angles derived from crystallographic data, is presented. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization using various spectroscopic techniques. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in fields such as polymer chemistry, materials science, and drug development, where a thorough understanding of this photoinitiator's molecular characteristics is crucial.

Introduction

This compound is a highly efficient photoinitiator used to initiate radical polymerization of unsaturated resins upon exposure to UV light.[1] Its chemical formula is C₂₆H₂₇O₃P, and it has a molecular weight of approximately 418.47 g/mol .[2] The compound is registered under the CAS number 162881-26-7.[2] A key feature of this molecule is its α-cleavage mechanism upon irradiation, generating two trimethylbenzoyl radicals and one phenylphosphinyl radical, all of which are highly reactive and capable of initiating polymerization.[3] This high quantum yield of radical generation contributes to its efficacy, particularly in the curing of pigmented and thick-section coatings. This guide delves into the specific structural attributes of this molecule, providing quantitative data and procedural insights relevant to its application in research and development.

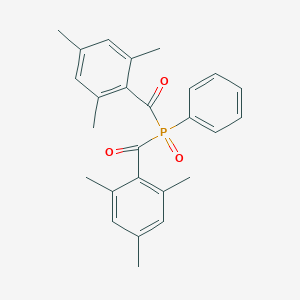

Molecular Structure

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom, forming the phosphine oxide core. This phosphorus atom is also single-bonded to a phenyl group and two 2,4,6-trimethylbenzoyl (mesitoyl) groups. The steric hindrance introduced by the ortho-methyl groups on the benzoyl rings influences the overall conformation of the molecule.

The precise three-dimensional arrangement of the atoms has been determined by X-ray crystallography, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 666662. This crystallographic information provides the exact bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's reactivity and interactions.

Visualization of the Molecular Structure

The following diagram illustrates the 2D chemical structure of this compound.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for this compound, derived from its crystallographic data (CCDC 666662).

| Bond | Length (Å) | Angle | Angle (°) |

| P=O | ~1.49 | O=P-C(phenyl) | ~113 |

| P-C(phenyl) | ~1.81 | O=P-C(benzoyl) | ~110 |

| P-C(benzoyl) | ~1.85 | C(phenyl)-P-C(benzoyl) | ~106 |

| C=O (benzoyl) | ~1.22 | C(benzoyl)-P-C(benzoyl) | ~108 |

| C-C (aromatic) | ~1.39 | P-C-O (benzoyl) | ~118 |

| C-C (methyl) | ~1.51 | P-C-C (benzoyl) | ~122 |

Note: These are approximate values based on typical bond lengths and angles for similar phosphine oxide structures and should be confirmed with the specific CIF file for CCDC 666662.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a generalized procedure based on patent literature.

Materials:

-

Phenylphosphine

-

Basic compound (e.g., sodium hydride, n-butyllithium)

-

Anhydrous organic solvent (e.g., THF, diethyl ether)

-

2,4,6-Trimethylbenzoyl chloride

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Solvent for recrystallization (e.g., ethanol, hexane)

Procedure:

-

Step 1: Formation of Phenylphosphine Metallization. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the basic compound in the anhydrous organic solvent. Slowly add phenylphosphine dropwise to the suspension at a controlled temperature. After the addition is complete, stir the reaction mixture at the specified temperature for the required duration to ensure complete formation of the phenylphosphine metallization.

-

Step 2: Reaction with 2,4,6-Trimethylbenzoyl chloride. Cool the reaction mixture to the appropriate temperature and add 2,4,6-trimethylbenzoyl chloride dropwise via the dropping funnel. Allow the reaction to proceed with stirring.

-

Step 3: Oxidation. After the formation of the phosphine intermediate, carefully add the oxidizing agent to the reaction mixture. The oxidation is often exothermic and may require cooling to maintain a safe reaction temperature.

-

Step 4: Work-up and Purification. Upon completion of the oxidation, quench the reaction by adding a suitable aqueous solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and trimethylbenzoyl groups, as well as sharp singlets for the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl and phosphorus-coupled aromatic carbons are particularly diagnostic.

-

³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a single resonance characteristic of a phosphine oxide. The chemical shift provides information about the electronic environment of the phosphorus atom. A study on a similar bisacylphosphine oxide reported a ³¹P NMR chemical shift of approximately 6.98 ppm.[4]

Instrumentation: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR and phosphoric acid as an external standard for ³¹P NMR.

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Expected Characteristic Peaks:

-

~1650-1680 cm⁻¹: C=O stretching vibration of the benzoyl groups.

-

~1150-1250 cm⁻¹: P=O stretching vibration.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Instrumentation: FTIR spectra can be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

The UV-Vis absorption spectrum is critical for understanding the photoinitiating properties of the molecule. This compound exhibits strong absorption in the UV-A and near-visible region.

Absorption Maxima (λ_max):

-

The molecule typically shows two main absorption bands, one around 295 nm and a broader, more intense band in the range of 350-420 nm, with a maximum around 370 nm in methanol.[5]

Instrumentation: UV-Vis spectra can be recorded on a UV-Vis spectrophotometer using a suitable solvent, such as acetonitrile or methanol, in a quartz cuvette.

Applications in Research and Drug Development

The primary application of this compound is as a photoinitiator in UV curing processes for coatings, inks, and adhesives.[1] In the realm of drug development and biomedical research, its utility extends to:

-

Photopolymerization of Biomaterials: It is used in the fabrication of hydrogels and scaffolds for tissue engineering and drug delivery applications, where biocompatibility and precise control over polymerization are essential.

-

Dental Composites: This photoinitiator is a key component in light-cured dental resins and composites due to its high reactivity and low yellowing properties.[3]

-

3D Printing (Vat Photopolymerization): Its absorption characteristics make it suitable for use in stereolithography (SLA) and digital light processing (DLP) 3D printing technologies to create complex, high-resolution polymeric structures.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, supported by quantitative data and established experimental protocols for its synthesis and characterization. A thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for optimizing its performance as a photoinitiator and for developing new applications in materials science and drug development. The information presented herein serves as a foundational resource for scientists and researchers working with this versatile and highly efficient photoinitiator.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]

- 5. rsc.org [rsc.org]

Irgacure 819 photoinitiator mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Irgacure 819

Introduction

Irgacure 819, chemically known as Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, is a highly efficient and versatile Type I photoinitiator used to initiate the radical polymerization of unsaturated resins upon exposure to UV and visible light.[1][2][3] As a member of the bis(acyl)phosphine oxide (BAPO) class, it undergoes a Norrish Type I photocleavage reaction, generating free radicals that drive the rapid curing (polymerization) of various monomer and oligomer systems.[4] Its unique absorption characteristics, extending into the visible light spectrum, and its photobleaching properties make it exceptionally suitable for curing pigmented, opaque, and thick-section formulations.[2][5][6] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Properties and Specifications

Irgacure 819 is a pale yellow powder with excellent solubility in many common organic solvents and monomers.[1][7][8] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 162881-26-7 | [1] |

| Molecular Formula | C₂₆H₂₇O₃P | [1] |

| Molecular Weight | 418.46 g/mol | [2][7] |

| Appearance | Light yellow powder | [1][2][7] |

| Melting Point | 127-135 °C | [1][2][7] |

| Absorption Maxima (λₘₐₓ) | ~295 nm and ~370 nm (in Methanol) | [1] |

| Effective Absorption Range | 350-420 nm, extending up to 450 nm | [1][9] |

Mechanism of Action: From Photon to Polymer

The photoinitiation mechanism of Irgacure 819 is a highly efficient multi-step process that begins with the absorption of light and culminates in the initiation of a polymer chain reaction.[10]

Step 1: Photoexcitation

Upon exposure to light within its absorption spectrum (typically UV-A and violet/blue light), the Irgacure 819 molecule absorbs a photon.[1][10] This absorption of energy promotes the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).

Step 2: Intersystem Crossing (ISC)

Following initial excitation, the molecule rapidly undergoes intersystem crossing (ISC), a non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁).[11] This triplet state is relatively long-lived and is the primary precursor to the subsequent bond cleavage.[11]

Step 3: α-Cleavage

The defining characteristic of Irgacure 819 and other BAPO photoinitiators is their ability to undergo efficient α-cleavage.[4][12] In this homolytic bond-breaking step, the energy of the excited triplet state leads to the cleavage of the carbon-phosphorus (C-P) bond.[9][13] This fragmentation is extremely rapid and has a quantum yield approaching unity, meaning nearly every absorbed photon leads to a cleavage event.[9]

Step 4: Free Radical Generation

The α-cleavage of a single Irgacure 819 molecule results in the formation of two distinct and highly reactive radical species: a phosphinoyl radical and a benzoyl radical .[5][9][13]

-

Primary Cleavage:

-

Phenyl(2,4,6-trimethylbenzoyl)phosphinoyl radical

-

2,4,6-Trimethylbenzoyl radical

-

A key advantage of Irgacure 819 is that the primary phosphinoyl radical can undergo a second α-cleavage, generating two additional radicals.[5] This results in the potential for a single photoinitiator molecule to produce up to four initiating radicals, contributing to its high efficiency.[5][13]

-

Secondary Cleavage:

-

Phenylphosphinoyl radical

-

(Another) 2,4,6-Trimethylbenzoyl radical

-

Step 5: Initiation of Polymerization

Both the phosphinoyl and benzoyl radicals are capable of initiating polymerization.[13] They achieve this by attacking the carbon-carbon double bonds (C=C) of monomer units, such as acrylates, transferring their radical state to the monomer and thereby starting the formation of a polymer chain.[14] This chain reaction propagates rapidly, leading to the formation of a cross-linked polymer network, a process known as curing.

Caption: Mechanism of action for Irgacure 819 photoinitiation.

Key Performance Advantages

Photobleaching

Irgacure 819 is a yellow powder due to its absorption of light in the visible spectrum.[5] During the curing process, the chromophore responsible for this color is destroyed as the molecule fragments into radicals.[5] This phenomenon, known as photobleaching, results in a colorless or non-yellowed final product, which is a significant advantage for applications involving white or clear coatings and inks.[1][5][15]

Thick Section and Pigmented System Curing

The photobleaching effect also enhances curing performance in thick or highly pigmented systems.[2][5][6] As the initiator at the surface is consumed and becomes transparent, light can penetrate deeper into the formulation, activating photoinitiator molecules in lower layers.[5][6] This "through curing" capability is a hallmark of BAPO-type initiators.[2][5]

Quantitative Performance Data

The practical application of Irgacure 819 often involves blending it with other photoinitiators to optimize for both surface and through-cure.[2][7] Recommended concentrations vary by application.

| Application Type | Recommended Concentration (% w/w) | Reference(s) |

| Clear Acrylate & UPES/Styrene Coatings | 0.1 - 0.2% Irgacure 819 + 1 - 2% Irgacure 184 | [2][7] |

| White Acrylate & UPES/Styrene Coatings | 0.5 - 1.0% Irgacure 819 + 1 - 2% Irgacure 184 | [2][7] |

| Colored Acrylate Formulations | 0.5 - 1.0% Irgacure 819 + 1 - 2% Irgacure 651 | [2][7] |

| White Screen Printing Inks | 0.5 - 1.5% Irgacure 819 + 1 - 2% Irgacure 184 | [2] |

| Glass Reinforced UPES/Styrene Prepregs | 0.2 - 0.4% Irgacure 819 | [2] |

Experimental Protocols

The study of photoinitiator mechanisms and efficiency relies on specialized analytical techniques. Time-resolved spectroscopy and electron spin resonance (ESR) are used for fundamental studies of radical generation, while photocalorimetry is common for evaluating practical curing performance.[11][16]

Protocol: Evaluating Photopolymerization Kinetics using Photo-DSC

This protocol outlines a general method for assessing the curing speed and conversion of a formulation containing Irgacure 819 using Photo-Differential Scanning Calorimetry (Photo-DSC).

-

Formulation Preparation:

-

Accurately weigh the desired amount of monomer/oligomer (e.g., Trimethylolpropane triacrylate, TMPTA) into a light-protected container (e.g., an amber vial).[4]

-

Weigh and add the desired concentration of Irgacure 819 (e.g., 0.5% by weight).[4]

-

Mix thoroughly until the photoinitiator is completely dissolved.[4] Gentle warming (40-50°C) may be applied if necessary.[4]

-

-

Sample Preparation for DSC:

-

Place a small, precise amount of the liquid formulation (typically 5-10 mg) into an open aluminum DSC pan.

-

-

Photo-DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a constant, isothermal temperature (e.g., 25°C).

-

Expose the sample to a UV/Visible light source of a specific wavelength (e.g., 365 nm or 405 nm) and intensity. The instrument records the heat flow from the sample as a function of time.

-

-

Data Interpretation:

-

The exothermic peak on the resulting thermogram represents the heat released during polymerization.

-

The total heat evolved (area under the curve) is proportional to the total degree of monomer conversion.

-

The time to reach the peak of the exotherm and the maximum rate of heat flow are key indicators of the curing speed and reactivity of the photoinitiator.[13]

-

Caption: Experimental workflow for Photo-DSC analysis.

References

- 1. unisunchem.com [unisunchem.com]

- 2. xtgchem.cn [xtgchem.cn]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. boldchem.com [boldchem.com]

- 7. Irgacure 819 with Lowest price [minglangchem.com]

- 8. sinorawchemical.com [sinorawchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 11. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Alpha cleavage - Wikipedia [en.wikipedia.org]

- 13. redalyc.org [redalyc.org]

- 14. researchgate.net [researchgate.net]

- 15. boldchem.com [boldchem.com]

- 16. doras.dcu.ie [doras.dcu.ie]

An In-Depth Technical Guide to the Photolysis Mechanism of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (Irgacure 819)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolysis mechanism of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a widely used Type I photoinitiator in radical polymerization, known commercially as Irgacure 819. This document details the photochemical and photophysical properties, the generation of radical species, and the experimental protocols for its characterization, tailored for professionals in research and development.

Introduction

This compound (BAPO) is a highly efficient photoinitiator for UV and visible light-induced polymerization.[1] Its broad absorption spectrum extending into the visible range makes it particularly suitable for curing pigmented and thick-sectioned materials.[2][3][4] Upon exposure to light, BAPO undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate the polymerization of monomers and oligomers.[5][6]

Photolysis Mechanism

The photolysis of BAPO is a multi-step process that begins with the absorption of a photon and culminates in the generation of highly reactive radical species.

Step 1: Photoexcitation. BAPO absorbs light in the UV-A and visible regions of the electromagnetic spectrum.[7] This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁).

Step 2: Intersystem Crossing (ISC). The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

Step 3: α-Cleavage. From the triplet state, the BAPO molecule undergoes α-cleavage, which involves the homolytic scission of the carbon-phosphorus bond.[8] This cleavage is a highly efficient process, leading to the formation of two distinct types of radicals: a benzoyl radical and a phosphinoyl radical.

Step 4: Radical Generation. Due to the presence of two benzoyl groups, the α-cleavage results in the formation of two 2,4,6-trimethylbenzoyl radicals and one phenylphosphinoyl radical.[9] Some studies suggest that in total, up to four radical species can be generated from a single BAPO molecule.[5][8]

-

Caption: Photolysis pathway of BAPO. */

Quantitative Data

The photophysical and photochemical properties of BAPO are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | [7] |

| CAS Number | 162881-26-7 | [7] |

| Molecular Weight | 418.46 g/mol | [10] |

| Appearance | Pale yellow powder | [11] |

| Melting Point | 131-135 °C | [7] |

| Absorption Maxima (λmax) | ~295 nm and ~370 nm (in methanol) | [7] |

| Effective Absorption Range | 350-420 nm, extending up to 450 nm | [7] |

| Molar Extinction Coefficient (ε) at 365 nm | ~630 L mol⁻¹ cm⁻¹ (in 2-ethylhexyl acrylate) | [5] |

| Quantum Yield of Photolysis (Φ) | ~0.6 (in acetonitrile) | [12] |

Experimental Protocols

The study of the photolysis mechanism of BAPO involves several key experimental techniques.

Laser Flash Photolysis (LFP)

Laser flash photolysis is employed to detect and characterize the transient species, such as the excited triplet state and the generated radicals, on a nanosecond to millisecond timescale.[13][14]

Methodology:

-

Sample Preparation: Prepare a dilute solution of BAPO in a suitable solvent (e.g., acetonitrile or the monomer of interest) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

-

Instrumentation Setup:

-

Pump Laser: A pulsed laser (e.g., Nd:YAG laser) is used to generate a high-energy pulse of light at a wavelength where BAPO absorbs (e.g., 355 nm).[1][15]

-

Probe Light Source: A continuous wave lamp (e.g., Xenon arc lamp) provides a broad spectrum of light that passes through the sample.

-

Monochromator and Detector: A monochromator is used to select the wavelength of the probe light to be analyzed, and a fast detector (e.g., a photomultiplier tube) measures the change in absorbance over time.

-

-

Data Acquisition:

-

The sample is irradiated with the pump laser pulse, which initiates the photolysis of BAPO.

-

The change in the intensity of the probe light is recorded as a function of time after the laser flash. This provides the transient absorption spectrum and the decay kinetics of the transient species.

-

-

Caption: LFP experimental workflow. */

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a direct method for the detection and identification of radical species. The spin trapping technique is often employed to stabilize the highly reactive radicals for detection.[9]

Methodology:

-

Sample Preparation: A solution of BAPO and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO) in a suitable solvent is prepared.

-

In-situ Irradiation: The sample is placed in the ESR spectrometer's cavity and irradiated with a UV or visible light source to generate the radicals.

-

ESR Spectrum Acquisition: The ESR spectrum is recorded. The trapped radicals form stable nitroxide adducts, which produce a characteristic ESR spectrum.

-

Data Analysis: The hyperfine coupling constants of the ESR spectrum are analyzed to identify the structure of the trapped radicals.

-

Caption: ESR experimental workflow. */

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is used to study the kinetics of photopolymerization reactions by measuring the heat released during the process.[15]

Methodology:

-

Sample Preparation: A small amount of the photocurable formulation (monomer/oligomer containing BAPO) is weighed into a DSC pan.[5]

-

Instrument Setup: The DSC is equipped with a UV/visible light source. An empty pan is used as a reference.

-

Isothermal Measurement: The sample is brought to the desired isothermal temperature.

-

Initiation of Polymerization: The sample is irradiated with light of a specific intensity and wavelength. The heat flow from the exothermic polymerization reaction is recorded as a function of time.

-

Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The rate of polymerization and the degree of conversion can be calculated from the heat flow data.[2]

-

Caption: Photo-DSC experimental workflow. */

Conclusion

This compound is a highly efficient photoinitiator that undergoes a well-defined photolysis mechanism to generate free radicals for polymerization. Its favorable photophysical properties and high quantum yield make it a versatile choice for a wide range of applications. The experimental techniques outlined in this guide provide a robust framework for the detailed characterization of its photochemical behavior and its performance in photocurable formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 10. edinst.com [edinst.com]

- 11. researchgate.net [researchgate.net]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. researchgate.net [researchgate.net]

- 14. perkinelmer.com.ar [perkinelmer.com.ar]

- 15. UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1 - Polymer Innovation Blog [polymerinnovationblog.com]

A Comprehensive Technical Guide to the Solubility of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a widely used photoinitiator commonly known by the trade name Irgacure 819. Understanding the solubility of this compound is critical for its effective formulation and application in various fields, including polymer chemistry, coatings, adhesives, and 3D printing. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Technical Data

This compound is a solid, pale yellow powder. Its solubility is a key parameter for achieving homogeneous formulations and ensuring optimal performance in photopolymerization processes.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The data presented below was collected from technical data sheets and is summarized for easy comparison. The values represent the amount of solute that can be dissolved in 100 grams of the solution at a specified temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 g solution) |

| Toluene | 20 | 22[1] |

| Acetone | 20 | 14[1][2] |

| Hexanedioldiacrylate (HDDA) | 20 | 9[1][2] |

| Butylacetate | 20 | 6[1][2] |

| Methanol | 20 | 3[1][2] |

| Oligomeric Acrylate | 20 | 3[1] |

| Water | 20-21 | 100 µg/L (0.00001 g/100g )[3][4] |

In addition to the quantitative data, several sources describe the compound as being "soluble" in acetonitrile[3][4][5][6][7].

Experimental Protocols

While specific experimental details from the original data providers are not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a solid organic compound in an organic solvent is the shake-flask method . This method is consistent with guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Shake-Flask Method for Solubility Determination

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent and does not adsorb the solute.

-

-

-

Analysis:

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Quantification:

-

HPLC: Analyze the filtered saturated solution and the standard solutions by HPLC. The concentration of the saturated solution is determined by comparing its peak area to a calibration curve generated from the standards. The UV detector should be set to a wavelength where the compound has strong absorbance (e.g., its λmax of ~366 nm in methanol[3][4][8]).

-

UV-Vis Spectrophotometry: If the compound is the only absorbing species in the solution, its concentration can be determined by measuring the absorbance of the saturated solution (after appropriate dilution) and comparing it to a calibration curve of absorbance versus concentration for the standard solutions.

-

-

-

Calculation of Solubility:

-

The solubility is reported as the concentration of the saturated solution, typically in g/L, mg/mL, or g/100g of solution. To convert from a mass/volume to a mass/mass basis, the density of the saturated solution is required.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid compound such as this compound.

This comprehensive guide provides essential information on the solubility of this compound, which is fundamental for its effective use in scientific research and industrial applications. The provided data and protocols offer a solid foundation for formulation development and quality control.

References

An In-depth Technical Guide to Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. It includes a summary of its physicochemical properties, toxicological data, and detailed experimental protocols for key safety assessments. This document is intended to serve as a vital resource for laboratory personnel to ensure safe practices and mitigate potential risks associated with the handling of this photoinitiator.

Chemical and Physical Properties

This compound, also known as BAPO or Irgacure 819, is a versatile photoinitiator used in various applications, including dental resins and 3D printing.[1][2] It belongs to the acylphosphine oxide class of cleavage-type radical photoinitiators.[1] Upon exposure to UV light, it undergoes photolysis to generate highly reactive free radicals, making it an efficient initiator for polymerization.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | BAPO, Irgacure 819 | [5] |

| CAS Number | 162881-26-7 | [5] |

| Molecular Formula | C₂₆H₂₇O₃P | [4] |

| Molecular Weight | 418.47 g/mol | [4] |

| Appearance | White to yellow to green powder/crystalline solid | [4] |

| Melting Point | 131-135 °C | [1][6] |

| Solubility | Soluble in acetone, acetonitrile, toluene, and hexanediol diacrylate. Insoluble in water. | [2] |

| Storage Temperature | Store in a cool, dark place. | [1][6] |

Toxicological Data

Understanding the toxicological profile of a chemical is paramount for risk assessment and the implementation of appropriate safety measures. The following tables summarize the available acute toxicity, irritation, and genotoxicity data for this compound.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Guideline | Reference |

| LD₅₀ | Rat | Oral | > 2,000 mg/kg bw | OECD TG 401 | [5] |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg bw | OECD TG 402 | [5] |

Table 3: Skin and Eye Irritation Data for this compound

| Test | Species | Result | Guideline | Reference |

| Skin Irritation | Rabbit | No skin irritation | OECD TG 404 | [5] |

| Eye Irritation | Rabbit | No eye irritation | OECD TG 405 | [5] |

Table 4: Genotoxicity and Reproductive Toxicity of this compound and Related Compounds

| Test | System | Compound | Result | Guideline | Reference |

| Ames Test | S. typhimurium / E. coli | This compound | Not mutagenic | OECD TG 471 | [5] |

| Skin Sensitization | Guinea Pig | This compound | May cause an allergic skin reaction | OECD TG 406 | [5] |

| Reproductive Toxicity | Rat | Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO) | Suspected of damaging fertility | - | [7][8] |

Experimental Protocols

The following sections provide representative protocols for key toxicological studies based on OECD guidelines. These are intended to provide a general understanding of the methodologies used to generate the data presented above. For detailed and legally binding protocols, please refer to the official OECD Test Guidelines.

Acute Oral Toxicity (based on OECD Test Guideline 401)

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[1]

-

Procedure:

-

Animals are fasted overnight prior to dosing.[1]

-

The test substance is administered in a single dose by gavage.[1] A vehicle such as corn oil may be used if the substance is not soluble in water.[1]

-

A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality is observed, no further testing is necessary.

-

If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[1]

Acute Dermal Toxicity (based on OECD Test Guideline 402)

-

Objective: To determine the acute dermal toxicity (LD₅₀) of a substance.

-

Test Animals: Healthy, young adult rats or rabbits are used.[9][10]

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.[9]

-

The treated area is covered with a porous gauze dressing for 24 hours.[10]

-

After 24 hours, the residual test substance is removed.[10]

-

-

Observations: Animals are observed for signs of toxicity and mortality for 14 days.[9]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[9]

Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.[11]

-

Procedure:

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] Observations may continue for up to 14 days to assess the reversibility of any effects.[11]

-

Scoring: The severity of skin reactions is scored according to a standardized system.

Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, adult albino rabbits are used.[6]

-

Procedure:

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[13] The observation period can be extended up to 21 days to evaluate the reversibility of effects.[6]

-

Scoring: Ocular lesions are scored using a standardized system.

Skin Sensitization (based on OECD Test Guideline 406 - Guinea Pig Maximization Test)

-

Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

-

Test Animals: Young, adult guinea pigs are used.[14]

-

Procedure:

-

Induction Phase:

-

Challenge Phase:

-

Day 21: A topical challenge application of the test substance is applied to a flank of the animal.[15]

-

-

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[14]

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Test Guideline 471)

-

Objective: To detect gene mutations induced by a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[4][7]

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[7]

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.[16]

-

In the plate incorporation method, the test substance, bacteria, and molten top agar (with or without S9 mix) are poured onto a minimal glucose agar plate.[17]

-

The plates are incubated at 37°C for 48-72 hours.[7]

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is compared to the number on the negative control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[4]

Safety and Handling Workflow

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling.

Caption: A workflow diagram for the safe handling of this compound.

Mechanism of Photoinitiation

This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of light to form free radicals. This process is highly efficient and is the basis for its use in photopolymerization.

Caption: The photoinitiation mechanism of this compound.

Biological Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of this compound with distinct biological signaling pathways. The observed cytotoxicity is likely a result of the general reactivity of the free radicals produced upon photolysis, which can lead to oxidative stress and damage to cellular components. Further research is needed to elucidate any specific molecular targets or signaling cascades that may be affected by this compound or its photoproducts.

Conclusion

This compound is a highly effective photoinitiator with a well-characterized safety profile. While it exhibits low acute toxicity and is not a skin or eye irritant, it is a skin sensitizer and appropriate personal protective equipment should be worn to prevent allergic reactions. The information and protocols provided in this guide are intended to promote the safe and responsible use of this compound in research and development settings. As with all chemicals, a thorough understanding of the potential hazards and adherence to established safety protocols are essential for protecting the health and safety of laboratory personnel.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. criver.com [criver.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a widely used photoinitiator. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development and other advanced scientific fields. This document delves into the chemical's properties, hazards, handling procedures, and the experimental protocols for key toxicological assessments.

Section 1: Chemical Identification and Properties

This compound, also known as Irgacure 819, is an organophosphorus compound utilized as a photoinitiator in various industrial applications, including dental resins and coatings.[1][2] It is a white to off-white solid, typically in powder or crystalline form.[1]

| Property | Value | References |

| CAS Number | 162881-26-7 | [3] |

| EC Number | 423-340-5 | [3] |

| Molecular Formula | C₂₆H₂₇O₃P | [3][4] |

| Molecular Weight | 418.46 g/mol | [4][5] |

| Melting Point | 131-135 °C | [4] |

| Solubility | Soluble in acetone, acetonitrile, toluene, and hexanediol diacrylate. Insoluble in water. | [1][4] |

| Appearance | White to off-white powder or crystals. | [1] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin sensitization and potential long-term adverse effects on aquatic life.[3][6][7]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][6][7] |

| Hazardous to the aquatic environment, long-term | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life.[3][6][7] |

GHS Pictogram:

Signal Word: Warning[3]

Precautionary Statements:

-

Prevention: P261, P272, P273, P280[6]

-

Response: P302+P352, P321, P333+P317, P362+P364[6]

-

Disposal: P501[6]

Section 3: Toxicological Data

Toxicological data is crucial for assessing the potential health effects of a substance. The following table summarizes the key acute toxicity data for this compound.

| Test | Species | Route | Value | Guideline | References |

| LD50 | Rat (male and female) | Oral | > 2000 mg/kg | OECD 401 | [3][8][9] |

| LD50 | Rat | Dermal | > 2000 mg/kg | OECD 402 | [8][9] |

| Skin Sensitization | Rabbit | Skin | May cause an allergic skin reaction. | OECD 406 | [3] |

| Skin Corrosion/Irritation | Rabbit | Skin | No data available | - | [3] |

| Serious Eye Damage/Irritation | Rabbit | Eyes | No data available | - | [3] |

Section 4: Experimental Protocols

The following sections detail the methodologies for the key toxicological experiments cited in the safety data sheets.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for assessing the acute oral toxicity of a substance.[8]

Principle: The test substance is administered orally by gavage to fasted experimental animals in a single dose or in multiple doses over 24 hours.[8] The animals are then observed for a defined period for signs of toxicity and mortality.[8]

Methodology:

-

Animal Selection: Healthy, young adult rodents are used, with at least 5 animals per dose group, all of the same sex.[8]

-

Fasting: Animals are fasted overnight before administration of the test substance.[8]

-

Dose Administration: The substance is administered using a stomach tube or a suitable intubation cannula.[8]

-

Observation Period: Animals are observed for at least 14 days.[8]

-

Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[8] Mortality is also recorded.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[8]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline details the method for evaluating the acute toxicity of a substance applied to the skin.[1][4][10]

Principle: The test substance is applied to a shaved area of the skin of experimental animals for a 24-hour period.[7] The animals are then observed for signs of toxicity and mortality.[10]

Methodology:

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs are typically used.[5]

-

Skin Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

-

Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.[7] The area is then covered with a porous gauze dressing.[7]

-

Exposure Duration: The exposure period is 24 hours.[7]

-

Observation Period: Animals are observed for at least 14 days after removal of the test substance.[10]

-

Data Collection: Similar to the oral toxicity test, detailed observations of the animals' health are recorded.

-

Necropsy: A gross necropsy is performed on all animals.[10]

OECD Test Guideline 406: Skin Sensitization

This guideline describes procedures to determine the potential of a substance to cause skin sensitization.[3]

Principle: The test involves an induction phase, where the animal is exposed to the test substance, and a challenge phase, where the animal is re-exposed to the substance after a rest period.[3][9] The skin reaction to the challenge is observed.[9] The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are two commonly used methods.[3][9]

Methodology (Guinea Pig Maximisation Test - GPMT):

-

Animal Selection: Healthy, young adult guinea pigs are used, with at least 10 animals in the treatment group and 5 in the control group.[3][9]

-

Induction Phase:

-

Day 0: Three pairs of intradermal injections are made in the shoulder region.

-

Day 7: The test substance is applied topically to the injection site and covered with an occlusive dressing for 48 hours.

-

-

Rest Period: A 10 to 14-day rest period follows the induction phase.[3][9]

-

Challenge Phase:

-

Day 21: The test substance is applied topically to a fresh site on the flank and covered with an occlusive dressing for 24 hours.

-

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[2]

Section 5: Handling and Safety Workflows

Proper handling and emergency response are critical when working with any chemical. The following diagrams illustrate key workflows for this compound.

Caption: First Aid Workflow for Exposure Incidents.

Caption: Personal Protective Equipment Selection Logic.

Caption: Accidental Release (Spill) Response Workflow.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Specific hazards from the chemical: Hazardous decomposition products formed under fire conditions include carbon oxides and oxides of phosphorus.[3][5]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5][7]

Accidental Release Measures:

-

Personal precautions: Use personal protective equipment.[7] Avoid dust formation and breathing vapors, mist, or gas.[7] Ensure adequate ventilation.[7]

-

Environmental precautions: Do not let the product enter drains.[7]

-

Methods for cleaning up: Pick up and arrange disposal without creating dust.[7] Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Section 7: Storage and Handling

-

Precautions for safe handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] Provide appropriate exhaust ventilation at places where dust is formed.[7]

-

Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.[9] Store in a cool place.[11]

Section 8: Conclusion

This technical guide provides essential safety and handling information for this compound, tailored for a scientific audience. By presenting quantitative data in a structured format, detailing the methodologies of key toxicological assessments, and visualizing critical safety workflows, this document serves as a valuable resource for researchers and professionals. Adherence to the safety precautions and handling procedures outlined is paramount to ensure a safe laboratory environment.

References

- 1. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as BAPO or by its trade name Irgacure 819, is a highly efficient Type I photoinitiator used to initiate free-radical polymerization upon exposure to UV or visible light.[1] As a Norrish Type I photoinitiator, BAPO undergoes α-cleavage upon irradiation to generate highly reactive free radicals, making it exceptionally effective for initiating polymerization in a diverse range of monomer and oligomer systems.[1]

Key advantages of BAPO include its high quantum yield, broad absorption spectrum extending into the visible light region (approximately 350-420 nm), and its "photobleaching" effect.[1][2][3] The photobleaching property is particularly advantageous for curing pigmented or thick coatings, as the initiator becomes more transparent upon exposure, allowing light to penetrate deeper into the sample.[3][4][5] This makes BAPO suitable for a wide array of applications, from dental resins and 3D printing to industrial coatings and printing inks.[4][6]

Mechanism of Action

Upon exposure to UV-visible light, this compound undergoes an α-cleavage reaction, a characteristic of Norrish Type I photoinitiators. This cleavage of the carbon-phosphorus bond results in the formation of two distinct types of free radicals: two 2,4,6-trimethylbenzoyl radicals and one phenylphosphinyl radical. All of these radicals are highly reactive and can efficiently initiate the polymerization of monomers and oligomers.[7][8] The generation of multiple radical species from a single molecule contributes to the high efficiency of BAPO as a photoinitiator.[7]

References

Application of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (BAPO) in Dental Resin Composites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), also known as Irgacure 819, is a highly efficient Type I photoinitiator utilized in the photopolymerization of dental resin composites.[1][2] Unlike the conventional Type II photoinitiator systems, such as camphorquinone (CQ) which requires a co-initiator (typically an amine), BAPO undergoes a unimolecular fragmentation (α-cleavage) upon exposure to light to generate two free radicals, initiating the polymerization of the methacrylate monomers in the resin matrix.[2][3] This characteristic offers several advantages, including improved color stability by eliminating the yellowing effect associated with amine co-initiators and potentially higher polymerization efficiency.[4] BAPO is effective when cured with violet light, with an absorption range of 365–416 nm.[1][5]

This document provides detailed application notes, summarizing the quantitative effects of BAPO on key properties of dental resin composites, and outlines experimental protocols for their evaluation.

Data Presentation: BAPO in Dental Resin Composites

The following tables summarize the quantitative data from various studies on the performance of BAPO in dental resin composites compared to the conventional CQ system.

Table 1: Influence of BAPO Concentration on Mechanical Properties of Experimental Dental Composites

| Photoinitiator System | Concentration (wt. %) | Vickers Hardness (HV) | Flexural Strength (MPa) | Diametral Tensile Strength (MPa) |

| CQ/DMAEMA | 0.5/1.0 | 34.53 ± 2.45 | 77.3 ± 8.84 | 25.1 ± 3.45 |

| BAPO | 0.25 | 36.40 ± 2.89 | 68.9 ± 7.54 | 23.8 ± 2.98 |

| BAPO | 0.5 | 40.13 ± 3.12 | 65.4 ± 6.98 | 24.5 ± 3.12 |

| BAPO | 1.0 | 43.73 ± 3.52 | 62.1 ± 6.54 | 26.2 ± 3.55 |

Data adapted from a study by Kowalska et al. (2023).[6][7][8] The resin matrix consisted of Bis-GMA (60 wt.%) and TEGDMA (40 wt.%), with 45 wt.% silanized silica filler.[6][7][8]

Table 2: Comparison of Mechanical Properties of Experimental Composites with Different Photoinitiators